molecular formula C16H16N4O3S B11022367 N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide

N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide

Cat. No.: B11022367
M. Wt: 344.4 g/mol
InChI Key: IYCUCVGZHMJKRN-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-(benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H16N4O3S/c1-12-6-8-13(9-7-12)24(22,23)17-11-10-16(21)20-15-5-3-2-4-14(15)18-19-20/h2-9,17H,10-11H2,1H3

InChI Key

IYCUCVGZHMJKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of benzotriazole with appropriate sulfonamide derivatives under controlled conditions. The reaction often requires the use of coupling reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted compounds .

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of a benzotriazole moiety with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .

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